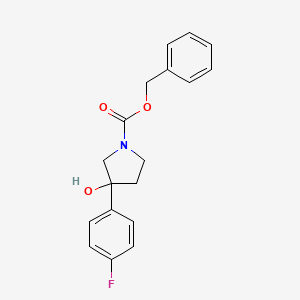
Benzyl 3-(4-fluorophenyl)-3-hydroxypyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 3-(4-fluorophenyl)-3-hydroxypyrrolidine-1-carboxylate is an organic compound that features a pyrrolidine ring substituted with a benzyl group, a 4-fluorophenyl group, and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(4-fluorophenyl)-3-hydroxypyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base.
Addition of the 4-Fluorophenyl Group: This step can be carried out using a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boron reagent.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to remove the hydroxyl group or reduce other functional groups.
Substitution: The benzyl and 4-fluorophenyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: m-CPBA, potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Deoxygenated compounds.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
Benzyl 3-(4-fluorophenyl)-3-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of advanced materials with specific properties such as flame retardancy.
作用机制
The mechanism of action of Benzyl 3-(4-fluorophenyl)-3-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Benzyl (4-fluorophenyl)phenylphosphine oxide: Used to improve flame retardancy and dielectric properties of materials.
4-Benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenyl pyridazin-3(2H)-one: Investigated for its anti-corrosion properties.
Uniqueness: Benzyl 3-(4-fluorophenyl)-3-hydroxypyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydroxyl group, in particular, allows for further functionalization and derivatization, making it a versatile compound in synthetic chemistry.
属性
分子式 |
C18H18FNO3 |
|---|---|
分子量 |
315.3 g/mol |
IUPAC 名称 |
benzyl 3-(4-fluorophenyl)-3-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H18FNO3/c19-16-8-6-15(7-9-16)18(22)10-11-20(13-18)17(21)23-12-14-4-2-1-3-5-14/h1-9,22H,10-13H2 |
InChI 键 |
APFBVGSCQKREKP-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC1(C2=CC=C(C=C2)F)O)C(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


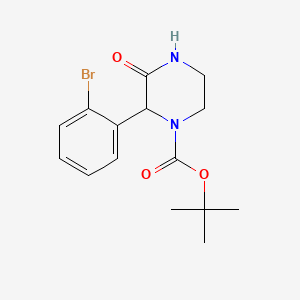
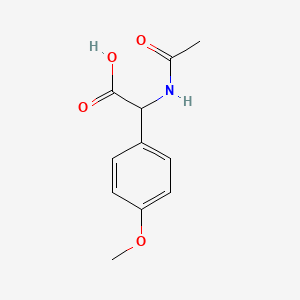
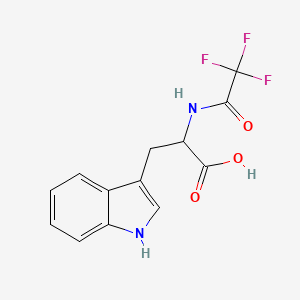
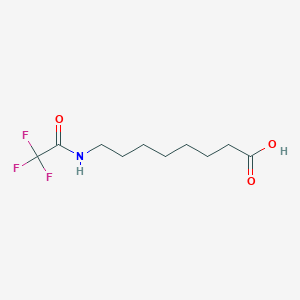
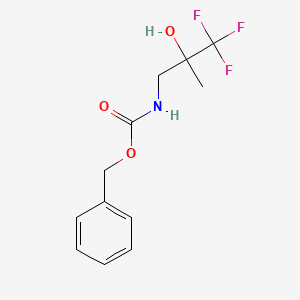
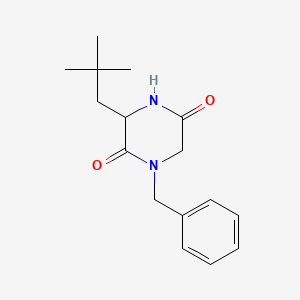
![[(2S,3aS,6aS)-octahydrocyclopenta[b]pyrrol-2-yl]methanethiol hydrochloride](/img/structure/B13497372.png)

![2-({2-[(Cyanomethyl)sulfanyl]quinazolin-4-yl}sulfanyl)acetonitrile](/img/structure/B13497384.png)
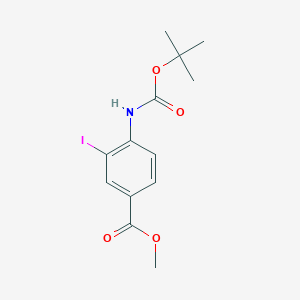

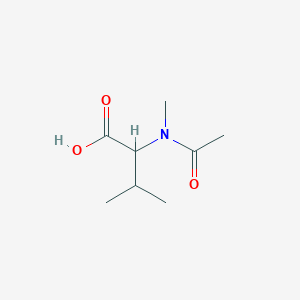
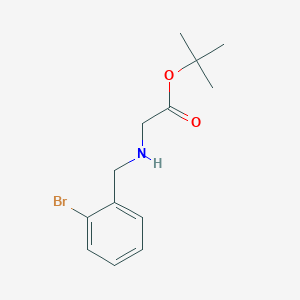
amine hydrochloride](/img/structure/B13497401.png)
